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Compound of Interest

Compound Name: 2-chloro-L-alanine

Cat. No.: B8510685

2-Chloro-L-alanine, systematically known as (R)-2-amino-2-chloropropanoic acid, is a
synthetic derivative of the proteinogenic amino acid L-alanine. Its structure is distinguished by
the substitution of the a-hydrogen with a chlorine atom, creating a chiral quaternary a-carbon.
This modification imparts significant and unique properties not found in its parent molecule or
its more common isomer, 3-chloro-L-alanine (3-chloro-L-alanine).

The presence of the bulky and electronegative chlorine atom directly at the stereocenter
introduces substantial steric hindrance, leading to a conformationally constrained structure.
Such "constrained analogs" are invaluable tools in peptide science, as they can lock a peptide
backbone into a specific conformation, which is crucial for enhancing binding affinity to
biological targets, improving metabolic stability, and modulating bioavailability.[1][2] The
geminal chloro-amino arrangement also presents a unique reactive center, making 2-chloro-L-
alanine a versatile building block for the synthesis of other novel a,a-disubstituted amino acids.

[3]

This guide serves as a technical deep-dive for researchers, providing the foundational chemical
knowledge required to synthesize, characterize, and strategically deploy this intriguing
molecule in advanced research applications.

Molecular Structure and Physicochemical
Properties
Chemical Identity
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A clear definition of 2-chloro-L-alanine is essential to distinguish it from its isomers. The
pertinent identification data are summarized below.

Identifier Value Source

) (R)-2-amino-2-chloropropanoic
Systematic Name . PubChem
aci

2-Chloro-L-alanine, a-Chloro-
Common Name )
L-alanine

Not explicitly assigned;

CAS Number requires differentiation from
isomers

Molecular Formula CsHeCINO:2 PubChem

Molecular Weight 123.54 g/mol PubChem

Canonical SMILES C(N)CI PubChem
YIQPUJZXAGQSKG-

INChl Key PubChem

VKHMYHEASA-N

Predicted Physicochemical and Spectroscopic Data

Due to the scarcity of specific experimental data for 2-chloro-L-alanine in the literature, the
following properties are predicted based on established chemical principles and analysis of
analogous structures.
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Predicted Value /

Property L. Rationale
Characteristics

Appearance White crystalline solid Typical for amino acids.

B Soluble in water; soluble in The zwitterionic nature

Solubility ) N
polar organic solvents. promotes water solubility.
Moderate. Susceptible to

. hydrolysis or elimination under  The geminal chloro-amino
Stability

strong basic or thermal

conditions.

moiety can be labile.[4]

1H-NMR (in D20)

Singlet, ~1.8-2.0 ppm (3H, -
CHs); Amine protons exchange
with D20.

The quaternary a-carbon
means no a-proton signal. The
methyl group signal is
expected to be slightly
downfield from L-alanine's
(~1.5 ppm) due to the
influence of the adjacent

chlorine.

13C-NMR (in D20)

~175-180 ppm (C=0); ~70-75
ppm (a-Carbon); ~25-30 ppm
(-CHs)

The a-carbon signal is
significantly downfield from L-
alanine's (~50 ppm) due to the
strong deshielding effects of
both the attached chlorine and
nitrogen atoms.[5] The
carbonyl and methyl carbons
will be less affected but may

show minor shifts.

Mass Spectrometry

[M+H]*+ = 124.0163; exhibits
characteristic 35CI/2”Cl isotope

pattern (3:1 ratio).

Calculated for CsH7CINO2+.
The isotope pattern is a
definitive feature for

chlorinated compounds.

The Crux of Stereochemistry: Why "L" is "(R)"

© 2026 BenchChem. All rights reserved. 3/15

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7928226/
https://chemconnections.org/organic/chem227/Spectroscopy/nmr-13C-ques-09.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8510685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A critical aspect of 2-chloro-L-alanine is its absolute configuration. While it is derived from L-
alanine, which has an (S) configuration, the introduction of chlorine at the a-position changes
the priority of the substituents, resulting in an (R) designation. This is a classic example of how
Cahn-Ingold-Prelog (CIP) nomenclature is determined by atomic number, not by synthetic
origin.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The CIP rules are used to assign an absolute configuration (R or S) to a chiral center by
ranking the attached groups.[6]

« |dentify the substituents: The four groups attached to the a-carbon of 2-chloro-L-alanine
are: -Cl, -NHz, -COOH, and -CHs.

» Assign priorities based on atomic number:

o

Priority 1:-Cl (Atomic number of Cl = 17)

[¢]

Priority 2:-NHz2 (Atomic number of N = 7)

o

Priority 3:-COOH (The carbon is attached to two oxygens; atomic number of C =6, O = 8)

[e]

Priority 4:-CHs (The carbon is attached to three hydrogens; atomic number of C =6, H =
1)

» Determine Configuration: To assign the configuration, the molecule is oriented so the lowest
priority group (-CHs, #4) points away from the viewer. The path from priority 1 - 2 - 3is
then traced. For 2-chloro-L-alanine, this path is clockwise, leading to the (R) designation.

The diagram below illustrates this assignment, contrasting it with the (S) configuration of the
parent L-alanine.
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Caption: CIP priority assignment for (S)-Alanine vs. (R)-2-Chloro-L-alanine.
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Proposed Synthesis and Stereochemical Control

A direct, published synthesis for 2-chloro-L-alanine is not readily available. However, a robust
synthetic route can be designed based on established methodologies for the a-functionalization
of amino acids. The most plausible approach involves the electrophilic chlorination of a
protected L-alanine derivative.

Synthetic Pathway Rationale

The key challenge is the stereoselective introduction of a chlorine atom at the a-position
without racemization. This can be achieved by converting the N-protected alanine ester into its
enolate, which is then trapped by an electrophilic chlorine source.

The proposed workflow is as follows:

» N-Protection: The amino group of L-alanine is protected to prevent side reactions and
facilitate enolate formation. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the
basic conditions of enolization but can be removed under mild acidic conditions.[7]

o Carboxyl Protection: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester)
to increase solubility in organic solvents and prevent it from interfering with the base-
mediated enolization.

» a-Chlorination: The doubly protected L-alanine is treated with a strong, non-nucleophilic
base like lithium diisopropylamide (LDA) at low temperature to generate the corresponding
enolate. This enolate is then quenched with an electrophilic chlorinating agent, such as N-
chlorosuccinimide (NCS), to install the a-chloro substituent.[8]

o Deprotection: The Boc and ester groups are removed via acid hydrolysis to yield the final
product, 2-chloro-L-alanine hydrochloride.
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Caption: Proposed synthetic workflow for (R)-2-Chloro-L-alanine.
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Representative Experimental Protocol: a-Chlorination

This protocol is a representative method adapted from procedures for the a-chlorination of
activated carboxylic acid derivatives.[8]

Step 3: a-Chlorination of Boc-L-Alanine Methyl Ester

o Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous
tetrahydrofuran (THF, 10 mL/mmol of substrate).

o Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium
diisopropylamide (LDA, 1.1 equivalents) as a solution in THF is added dropwise via syringe.
The solution is stirred for 15 minutes. A solution of Boc-L-alanine methyl ester (1.0
equivalent) in anhydrous THF is then added dropwise over 30 minutes, ensuring the internal
temperature does not exceed -70 °C. The reaction mixture is stirred for an additional 1 hour
at -78 °C to ensure complete enolate formation.

o Causality Insight:The use of a strong, hindered base like LDA at cryogenic temperatures is
critical. It ensures rapid and complete deprotonation at the a-carbon while minimizing side
reactions like self-condensation or ester hydrolysis. The low temperature "freezes" the
chiral conformation of the enolate, preventing racemization.

o Electrophilic Quench: A solution of N-chlorosuccinimide (NCS, 1.2 equivalents), pre-dried
under vacuum, in anhydrous THF is added dropwise to the enolate solution at -78 °C. The
reaction is monitored by thin-layer chromatography (TLC) until the starting material is
consumed (typically 1-2 hours).

o Self-Validation:The reaction progress must be monitored by TLC. The disappearance of
the starting material spot and the appearance of a new, typically less polar, product spot
confirms the reaction is proceeding. Stalling may indicate insufficient base or inactive
reagents.

e Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium
chloride solution at -78 °C. The mixture is allowed to warm to room temperature and then
transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl
acetate.
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 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is
purified by flash column chromatography on silica gel to yield the pure Boc-(R)-2-chloro-
alanine methyl ester.

Reactivity, Stability, and Mechanistic Considerations

The chemical behavior of 2-chloro-L-alanine is dominated by the two functional groups on its

quaternary a-carbon.

» Electrophilic a-Carbon: The a-carbon is attached to two electron-withdrawing groups (-Cl and
the protonated amine/amide nitrogen), making it highly electron-deficient. The chlorine atom
can act as a leaving group, rendering the a-carbon susceptible to nucleophilic attack.
However, the extreme steric hindrance from the four substituents will significantly slow down
typical Sn2 reactions. Sn1-type reactions are also possible, as the adjacent nitrogen and the
chlorine atom's lone pairs can stabilize a transient carbocation intermediate through
resonance (+M effect), though this is counteracted by their strong inductive withdrawal (-
effect).[9]

« Stability: The compound is expected to be moderately stable under neutral or acidic
conditions. In basic conditions, it may be prone to decomposition. Potential pathways include
elimination of HCI to form a dehydroalanine derivative or intramolecular cyclization to form
an aziridinone, both of which are highly reactive intermediates.

o Peptide Coupling: When used as a building block in peptide synthesis, standard coupling
reagents (e.g., HATU, HBTU) can be used to activate the carboxyl group. The a-amino group
must be protected (e.g., with Fmoc or Boc) during this process. The steric bulk of the a-
substituents may require longer coupling times or double-coupling protocols to achieve high
yields.[10]

Applications in Drug Development and Chemical
Biology

The unique structure of 2-chloro-L-alanine makes it a valuable, albeit underutilized, tool for

advanced molecular design.
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o Conformationally Constrained Peptides: Incorporating 2-chloro-L-alanine into a peptide
sequence restricts the dihedral angles (phi/psi) around that residue. This is a powerful
strategy in rational drug design to pre-organize a peptide into its bioactive conformation,
potentially increasing its potency and selectivity for a target receptor or enzyme.[11]

o Reactive Probes and Inhibitors: The electrophilic nature of the a-carbon makes it a potential
warhead for covalent inhibitors. If positioned correctly in an enzyme's active site, a
nucleophilic residue (e.g., Cys, His, Ser) could attack the a-carbon, displacing the chloride
and forming an irreversible covalent bond.

e Synthetic Intermediate: 2-Chloro-L-alanine can serve as a precursor for other a,a-
disubstituted amino acids. The chloride can be displaced by a variety of nucleophiles (with
the caveat of steric hindrance) to generate a library of novel amino acid building blocks for
further synthetic exploration.

Conclusion

2-Chloro-L-alanine represents a fascinating case study in stereochemistry and synthetic
design. Its identity as (R)-2-amino-2-chloropropanoic acid, despite its origin from L-alanine,
underscores the importance of rigorous stereochemical analysis. While its synthesis and
characterization are not widely reported, established principles of organic chemistry provide a
clear and reliable roadmap for its preparation and predict a unique profile of steric constraint
and chemical reactivity. For drug development professionals and chemical biologists, 2-chloro-
L-alanine offers a powerful building block to enforce specific peptide conformations and to
design novel reactive probes, opening new avenues for therapeutic innovation. Further
experimental exploration of this compound is warranted to fully unlock its potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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